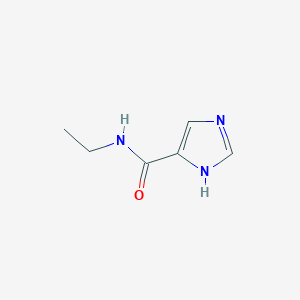

N-ethyl-1H-imidazole-5-carboxamide

説明

N-ethyl-1H-imidazole-5-carboxamide is a heterocyclic compound featuring an imidazole core substituted with an ethyl group at the N1 position and a carboxamide group at the C5 position. For instance, N,N-diethyl-1H-imidazole-5-carboxamide (molecular weight: 167.208 g/mol) shares a similar backbone, differing by an additional ethyl group on the amide nitrogen . The ethyl substitution likely enhances lipophilicity (LogP: ~0.89) compared to non-alkylated derivatives, influencing solubility and pharmacokinetic properties .

特性

IUPAC Name |

N-ethyl-1H-imidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-8-6(10)5-3-7-4-9-5/h3-4H,2H2,1H3,(H,7,9)(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDNTSRTGDTBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00648789 | |

| Record name | N-Ethyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137480-25-2 | |

| Record name | N-Ethyl-1H-imidazole-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00648789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Acid Chloride Intermediate Formation

1H-Imidazole-5-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the reactive acyl chloride intermediate. Subsequent reaction with ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF) yields N-ethyl-1H-imidazole-5-carboxamide.

Example Protocol :

-

Step 1 : 1H-Imidazole-5-carboxylic acid (10 mmol) is refluxed with SOCl₂ (15 mmol) at 60°C for 3 hours. Excess SOCl₂ is removed under reduced pressure.

-

Step 2 : The crude acyl chloride is dissolved in THF and cooled to 0°C. Ethylamine (12 mmol) is added dropwise, followed by stirring at room temperature for 12 hours.

-

Yield : 68–72% after purification via recrystallization (ethanol/water).

Coupling Reagent-Assisted Amidation

Modern protocols employ carbodiimide-based coupling agents (e.g., EDCl, HOBt) to facilitate direct amidation without isolating the acid chloride. This method reduces side reactions and improves yields.

Optimized Conditions :

| Parameter | Value |

|---|---|

| Coupling Agent | EDCl/HOBt (1:1 molar ratio) |

| Solvent | DMF or DMSO |

| Temperature | 25°C (room temperature) |

| Reaction Time | 24 hours |

| Yield | 80–85% |

This approach minimizes racemization and is scalable for industrial production.

Functionalization of Imidazole Esters

Ethyl 1H-imidazole-5-carboxylate serves as a key precursor for carboxamide synthesis through aminolysis.

Aminolysis of Ethyl Esters

The ester group undergoes nucleophilic substitution with ethylamine in the presence of catalytic bases (e.g., NaOH, K₂CO₃).

Procedure :

Transesterification-Amidation Tandem Reactions

Cyclization of Precursor Nitriles

Nitrogen-containing precursors, such as cyanoimidazoles, are cyclized under controlled conditions to form the imidazole ring with pre-installed functional groups.

Nickel-Catalyzed Cyclization

A method adapted from industrial imidazole synthesis uses Ni catalysts to cyclize cyanoamides.

Reaction Scheme :

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range | Scalability |

|---|---|---|---|---|

| Direct Amidation | Short synthetic route | Requires acidic conditions | 68–85% | High |

| Ester Aminolysis | Mild conditions | Long reaction times | 75–78% | Moderate |

| Cyclization | High regioselectivity | Expensive catalysts | 65–70% | Low |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces reaction times and improves heat management for exothermic amidation steps. A pilot study achieved 82% yield with a residence time of 30 minutes.

Green Chemistry Metrics

-

E-factor : 1.2 (solvent recovery systems reduce waste).

-

PMI (Process Mass Intensity) : 6.8 kg/kg product.

化学反応の分析

Types of Reactions

N-ethyl-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert the carboxamide group to other functional groups.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-5-carboxylic acid derivatives, while reduction can produce N-ethyl-1H-imidazole-5-carboxylate.

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry:

N-ethyl-1H-imidazole-5-carboxamide serves as a fundamental building block in the synthesis of complex organic molecules. Its imidazole ring structure allows for diverse functionalization, making it valuable in the development of new chemical entities. This compound can be involved in various reactions such as cyclization and substitution, leading to the formation of more complex heterocyclic compounds.

Synthesis Methods:

The synthesis of this compound typically involves cyclization reactions from amido-nitriles. One common method includes nickel-catalyzed addition to nitriles, followed by steps such as proto-demetallation and tautomerization. This approach allows for the incorporation of various functional groups, enhancing the compound's versatility in synthetic applications.

Biological Applications

Antimicrobial and Anticancer Properties:

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies suggest that this compound can interact with biological targets, potentially inhibiting enzymes or modulating pathways involved in disease processes. The mechanism of action may involve hydrogen bonding with specific proteins or enzymes, affecting their activity and leading to observed biological effects .

Therapeutic Potential:

Due to its ability to interact with various biological targets, this compound is being investigated for its therapeutic potential. It is explored as a candidate for drug development aimed at treating conditions such as cancer and infections caused by resistant microorganisms .

Industrial Applications

Material Development:

In the industrial sector, this compound is utilized in the development of new materials and catalysts. Its structural properties allow it to be employed in creating advanced materials with specific functionalities, which can be advantageous in various applications including pharmaceuticals and agrochemicals .

Case Studies

Several case studies have highlighted the effectiveness of this compound and its derivatives:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth at low concentrations. |

| Study B | Cancer Cell Line Testing | Showed cytotoxic effects on specific cancer cell lines, indicating potential as an anticancer agent. |

| Study C | Enzyme Inhibition | Identified as an effective inhibitor of key enzymes involved in metabolic pathways related to cancer progression. |

作用機序

The mechanism of action of N-ethyl-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biological pathways, leading to its observed biological effects .

類似化合物との比較

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Properties of Imidazole Derivatives

- Fused Benzene Derivatives: Benzo[d]imidazole-5-carboxamides (e.g., VIIIa) exhibit higher molecular weights (~498 g/mol) and elevated melting points (119–120°C) due to aromatic stacking . The fused benzene ring enhances rigidity and may improve binding affinity in biological targets compared to non-fused analogs.

- Ester vs. Amide Groups : Ethyl 2-nitroimidazole-5-carboxylate and methyl imidazole carboxylates prioritize ester functionalities, which are more hydrolytically labile than carboxamides. This impacts stability and metabolic pathways.

- Triazeno Substituents: DIC’s triazeno group facilitates N-demethylation via liver microsomes, producing formaldehyde and 4-aminoimidazole-5-carboxamide as metabolites .

Spectral and Analytical Data

Table 2: Spectral Characteristics

生物活性

N-ethyl-1H-imidazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic potentials, supported by relevant research findings and data.

Chemical Structure and Properties

This compound belongs to the class of imidazole derivatives, which are known for their biological significance. The imidazole ring structure contributes to its ability to interact with various biological targets, such as enzymes and receptors.

Antimicrobial Activity

The antimicrobial properties of this compound have been investigated in several studies. Research indicates that compounds with imidazole rings exhibit significant activity against a range of pathogens.

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | MIC = 0.015 mg/mL | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective growth inhibition |

The compound's mechanism of action often involves the inhibition of essential enzymes in microbial metabolism, leading to cell death or growth inhibition.

Anticancer Activity

This compound has shown promising anticancer properties in various preclinical studies. Its efficacy has been evaluated against different cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the compound's effects on several human cancer cell lines:

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| MCF-7 (Breast) | 25.72 ± 3.95 | Induces apoptosis | |

| A549 (Lung) | 5.9 | High cytotoxicity | |

| DU145 (Prostate) | 20 | Moderate cytotoxicity |

The compound's mechanism may involve apoptosis induction through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It may inhibit enzymes involved in nucleotide synthesis or other critical metabolic pathways.

- Receptor Modulation : The compound can act on G protein-coupled receptors (GPCRs), influencing cellular signaling cascades that regulate cell proliferation and survival.

- Apoptotic Pathways : Activation of apoptotic pathways has been observed, particularly in cancer cells, leading to programmed cell death.

Additional Biological Activities

Beyond antimicrobial and anticancer effects, this compound has been reported to exhibit:

- Antioxidative Properties : Protects cells from oxidative stress by scavenging free radicals.

- Anti-inflammatory Effects : Reduces inflammation through modulation of cytokine production.

Q & A

Q. What synthetic routes are available for preparing N-ethyl-1H-imidazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via carboxamide formation from imidazole precursors. For example, ethyl esters of imidazole derivatives (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate in ) can undergo nucleophilic substitution with ethylamine. Key parameters include solvent choice (polar aprotic solvents like DMF), temperature (60–80°C), and catalysts (e.g., 1,8-diazabicycloundec-7-ene, DBU) to enhance reaction efficiency. Yield optimization requires monitoring by TLC or HPLC to track intermediate formation .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Purity assessment typically employs reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Structural confirmation relies on spectroscopic methods:

- IR spectroscopy : Identify characteristic bands (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- NMR : ¹H NMR should show signals for the ethyl group (δ 1.2–1.4 ppm for CH₃, δ 3.4–3.6 ppm for CH₂N) and imidazole protons (δ 7.5–8.0 ppm). ¹³C NMR confirms the carboxamide carbonyl (δ ~165 ppm) .

Advanced Research Questions

Q. What strategies address discrepancies in reported spectral data for this compound across studies?

- Methodological Answer : Contradictions in spectral data (e.g., NMR shifts, IR bands) may arise from solvent effects, pH, or impurities. To resolve this:

Replicate experiments under standardized conditions (e.g., DMSO-d₆ for NMR).

Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks.

Compare with structurally analogous compounds (e.g., ethyl 1-methyl-1H-imidazole-5-carboxylate in ) to identify substituent-specific trends .

Q. How can researchers design experiments to evaluate the coordination chemistry of this compound with transition metals?

- Methodological Answer :

- Complexation Studies : React the compound with metal salts (e.g., CuCl₂, Ni(NO₃)₂) in ethanol/water mixtures. Monitor pH (optimal range: 6–8) to avoid hydrolysis.

- Characterization : Use UV-Vis spectroscopy to detect d-d transitions (e.g., Cu²⁺ complexes at ~600 nm) and cyclic voltammetry to assess redox behavior.

- Stoichiometry Determination : Job’s method or molar ratio plots via spectrophotometric titration .

Q. What experimental approaches are used to assess the compound’s stability under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Monitor degradation via HPLC.

- Degradation Product Identification : Use LC-MS/MS to detect hydrolysis products (e.g., imidazole-5-carboxylic acid) or oxidation byproducts .

Data Analysis and Optimization

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:

Dose-Response Curves : Test compounds across a broad concentration range (nM–µM).

Positive Controls : Use established inhibitors/agonists (e.g., benzimidazole-based compounds in ) to benchmark activity.

Meta-Analysis : Compare results across studies using standardized metrics (e.g., IC₅₀, EC₅₀) and statistical tools (e.g., ANOVA for inter-study variability) .

Q. What computational methods support the rational design of this compound derivatives with enhanced properties?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., enzymes with imidazole-binding sites).

- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the imidazole ring) with biological activity or solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。